O-(2,4-Dinitrophenyl)hydroxylamine O-(2,4-Dinitrophenyl)hydroxylamine O-(2,4-Dinitrophenyl)hydroxylamine is a rapid active-site-directed inhibitor of D-amino acid oxidase; modification results in specific incorporation of an amine group into an accessible nucleophilic residue with concomitant release of 2,4-dinitrophenol.

Brand Name: Vulcanchem
CAS No.: 17508-17-7
VCID: VC21140444
InChI: InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON
Molecular Formula: C6H5N3O5
Molecular Weight: 199.12 g/mol

O-(2,4-Dinitrophenyl)hydroxylamine

CAS No.: 17508-17-7

Cat. No.: VC21140444

Molecular Formula: C6H5N3O5

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

O-(2,4-Dinitrophenyl)hydroxylamine - 17508-17-7

Specification

Description O-(2,4-Dinitrophenyl)hydroxylamine is a rapid active-site-directed inhibitor of D-amino acid oxidase; modification results in specific incorporation of an amine group into an accessible nucleophilic residue with concomitant release of 2,4-dinitrophenol.

CAS No. 17508-17-7
Molecular Formula C6H5N3O5
Molecular Weight 199.12 g/mol
IUPAC Name O-(2,4-dinitrophenyl)hydroxylamine
Standard InChI InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2
Standard InChI Key YLACRFYIUQZNIV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator